5-Phenylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound with a phenyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with phenyl-substituted reagents. One common method is the condensation of pyrazine-2-amine with benzaldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of catalysts such as titanium tetrachloride and solvents like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
5-Phenylpyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-Phenylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s nitrile group can form covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Alkylamino-N-phenylpyrazine-2-carboxamides: These compounds have similar structural features but differ in their functional groups and biological activities.
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles: These derivatives exhibit different chemical and biological properties due to variations in their substituents.
Uniqueness
5-Phenylpyrazine-2-carbonitrile is unique due to its specific combination of a phenyl group and a nitrile group attached to the pyrazine ring.
Properties
CAS No. |
90687-96-0 |
---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-phenylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,7-8H |
InChI Key |
DYLBHLZEIHSZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.